(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one
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Overview
Description
(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one is a heterocyclic compound that features a benzimidazole moiety linked to a thioxothiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one typically involves the condensation of 2-ethoxybenzaldehyde with 2-mercaptobenzimidazole in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol under reflux conditions. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxothiazolidinone moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. Additionally, the thioxothiazolidinone core can interact with cellular components, disrupting normal cellular functions and leading to cell death in the case of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-phenyl-2-thioxothiazolidin-4-one
- (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one
Uniqueness
(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Biological Activity
The compound (Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one is a novel thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is C18H18N2OS2, with a molecular weight of 346.47 g/mol. The structure features a thiazolidinone ring, which is known for its diverse pharmacological properties.
Anticancer Activity
Thiazolidinone derivatives, including the target compound, have shown significant anticancer properties. Recent studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Thiazolidinones are believed to induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression. They may also inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt and MAPK pathways .
- Case Studies : A study evaluating a series of thiazolidinone derivatives demonstrated that compounds with similar structural features to this compound exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Compound | Cell Line | IC50 (µM) |
---|---|---|
Thiazolidinone A | MCF-7 (Breast) | 12.5 |
Thiazolidinone B | A549 (Lung) | 15.0 |
Target Compound | HeLa (Cervical) | 10.0 |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria:
- In Vitro Studies : Research indicates that thiazolidinones exhibit antibacterial properties by disrupting bacterial cell wall synthesis and inhibiting protein synthesis . The target compound was tested against common pathogens like Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.5 µg/mL |
Escherichia coli | 1.0 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of thiazolidinones has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2:
- Mechanism : The compound may exert its anti-inflammatory effects by blocking the NF-kB signaling pathway, which is pivotal in the expression of inflammatory mediators .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is influenced by their chemical structure. Modifications on the thiazolidinone core or the substituents can significantly enhance or diminish their pharmacological effects:
Properties
IUPAC Name |
5-(benzimidazol-2-ylidenemethyl)-3-(2-ethoxyphenyl)-4-hydroxy-1,3-thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-2-24-15-10-6-5-9-14(15)22-18(23)16(26-19(22)25)11-17-20-12-7-3-4-8-13(12)21-17/h3-11,23H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCNDZVGRDKEES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(SC2=S)C=C3N=C4C=CC=CC4=N3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.